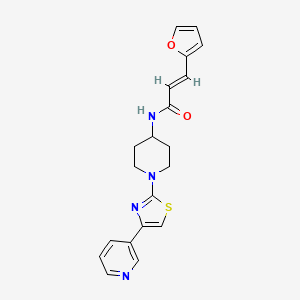

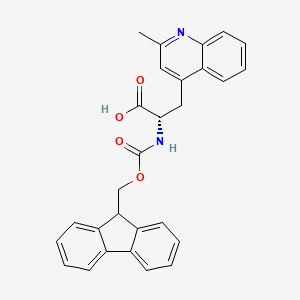

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including an amino group, a thio group, a pyrimidine ring, and a benzamide group. These groups suggest that the compound could have a variety of chemical properties and potential uses .

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It likely has a complex structure due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the thio group could undergo oxidation or substitution reactions, and the pyrimidine ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, it could have a high melting point due to the presence of the pyrimidine ring, and it could be soluble in polar solvents due to the presence of the amino and thio groups .Applications De Recherche Scientifique

Synthesis and Molecular Docking

Research has explored the synthesis of related compounds, aiming to understand their interaction with bacterial protein receptors through molecular docking studies. For instance, a study on the synthesis and antibacterial evaluation of derivatives highlighted the process of creating compounds with potential bacterial protein receptor binding sites, providing insights into their antibacterial properties (Ravichandiran et al., 2015).

Antimicrobial Activity

The compound's derivatives have shown significant antimicrobial properties, as demonstrated in research on synthesis, characterization, and evaluation against various microbial strains. A study synthesized a pyrimidine-based ligand and its metal complexes, revealing their mild to very good antimicrobial results (Chioma et al., 2018).

Anticancer Evaluation

There has been a focus on evaluating the anticancer potential of related naphthoquinone derivatives. Research evaluating the cytotoxic activity of these compounds against human cancer cell lines found some to exhibit potent cytotoxic activity, with implications for cancer treatment (Ravichandiran et al., 2019).

Biological Evaluation

Additional studies have extended to the biological evaluation of derivatives, assessing their potential in various biological and therapeutic contexts. For instance, synthesis and biological evaluation of derivatives have been conducted to explore their bioactivity, including molecular docking, cytotoxicity against cancer cell lines, and antioxidant activity (Kumar et al., 2019).

Fluorescent Probes for β-Amyloid

The compound's derivatives have been investigated for their potential as fluorescent probes for β-amyloids, providing tools for the molecular diagnosis of Alzheimer’s disease. A novel fluorescent probe showed high binding affinities toward Aβ(1–40) aggregates, demonstrating its utility in Alzheimer’s disease research (Fa et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-amino-2-thiouracil with 2-naphthylamine to form the intermediate, which is then reacted with ethyl 2-bromoacetate to form the key intermediate. This intermediate is then subjected to a series of reactions to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-naphthylamine", "ethyl 2-bromoacetate", "3,4-dimethoxybenzoic acid", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "hydrochloric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "4-amino-2-thiouracil is reacted with thionyl chloride to form 4-amino-2-chloro-6-thiouracil.", "The above intermediate is then reacted with sodium nitrite and hydrochloric acid to form 4-amino-2-nitro-6-thiouracil.", "The above intermediate is then reduced with sodium borohydride to form 4-amino-2-amino-6-thiouracil.", "2-naphthylamine is reacted with acetic anhydride to form N-acetyl-2-naphthylamine.", "The above intermediate is then reacted with sodium azide to form N-azido-2-naphthylamine.", "The above intermediate is then reacted with ethyl 2-bromoacetate to form N-(2-(naphthalen-1-ylamino)-2-oxoethyl)acetamide.", "The above intermediate is then reacted with potassium carbonate and palladium on carbon to form N-(2-(naphthalen-1-ylamino)-2-oxoethyl)thioacetamide.", "The above intermediate is then reacted with 4-amino-2-amino-6-thiouracil to form N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide.", "The above intermediate is then reacted with sodium hydroxide and 3,4-dimethoxybenzoic acid to form the final product, N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide." ] } | |

Numéro CAS |

868226-93-1 |

Formule moléculaire |

C25H23N5O5S |

Poids moléculaire |

505.55 |

Nom IUPAC |

N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C25H23N5O5S/c1-34-18-11-10-15(12-19(18)35-2)23(32)28-21-22(26)29-25(30-24(21)33)36-13-20(31)27-17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3,(H,27,31)(H,28,32)(H3,26,29,30,33) |

Clé InChI |

STUUOKZWTFZMKF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)N)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2475576.png)

![3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2475577.png)

![3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2475585.png)

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2475590.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2475598.png)